BenchChemオンラインストアへようこそ!

5-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid

lipophilicity LogP triazole-4-carboxylic acid

5-Ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid (CAS 1338658-52-8) is a 1,2,3-triazole-4-carboxylic acid derivative featuring a C5-ethyl group and an N1-(3-trifluoromethylbenzyl) substitution. Its molecular formula is C₁₃H₁₂F₃N₃O₂ with a molecular weight of 299.25 g/mol and a calculated LogP of 3.39.

Molecular Formula C13H12F3N3O2
Molecular Weight 299.25 g/mol
CAS No. 1338658-52-8
Cat. No. B1523715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid
CAS1338658-52-8
Molecular FormulaC13H12F3N3O2
Molecular Weight299.25 g/mol
Structural Identifiers
SMILESCCC1=C(N=NN1CC2=CC(=CC=C2)C(F)(F)F)C(=O)O
InChIInChI=1S/C13H12F3N3O2/c1-2-10-11(12(20)21)17-18-19(10)7-8-4-3-5-9(6-8)13(14,15)16/h3-6H,2,7H2,1H3,(H,20,21)
InChIKeyQAZSSPPNIQIQCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic Acid: Core Structural and Physicochemical Profile


5-Ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid (CAS 1338658-52-8) is a 1,2,3-triazole-4-carboxylic acid derivative featuring a C5-ethyl group and an N1-(3-trifluoromethylbenzyl) substitution. Its molecular formula is C₁₃H₁₂F₃N₃O₂ with a molecular weight of 299.25 g/mol and a calculated LogP of 3.39 . This substitution pattern confers a lipophilicity profile that is distinct from both simpler benzyl analogs lacking the trifluoromethyl group and extended-chain homologs, making it a strategically positioned building block for medicinal chemistry programs where balanced physicochemical properties are critical.

Why Close Analogs Cannot Substitute for 5-Ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic Acid in SAR-Driven Research


In 1,2,3-triazole-4-carboxylic acid series, seemingly minor structural modifications—such as removal of the 3-CF₃ group on the benzyl ring or alteration of the C5-alkyl chain length—produce large shifts in lipophilicity (ΔLogP >1.5 units) and molecular complexity (ΔFsp3 >0.2) . The target compound occupies a narrow intermediate property space (LogP 3.39; Fsp3 0.31) that cannot be replicated by either the 5-unsubstituted benzyl analog (LogP 1.79; Fsp3 0.10) or the 5-propyl homolog (LogP 3.83; Fsp3 0.36). Because LogP is a primary determinant of membrane permeability, plasma protein binding, and CNS penetration—with the preferred range for CNS drug candidates being 2–4 [1]—interchanging these compounds in a biological assay would yield non-equivalent results in permeability, target engagement, and off-target liability profiles.

5-Ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic Acid: Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilicity (LogP) Differentiation: Target Compound vs. 1-Benzyl and 5-Propyl Analogs

The target compound exhibits a calculated LogP of 3.39, compared to 1.79 for the 5-unsubstituted 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 28862-12-6) and 3.83 for the 5-propyl analog (CAS 1338674-13-7), all measured under the same vendor calculation methodology . This represents a +1.60 LogP increase over the benzyl analog (reflecting the combined lipophilicity contribution of the 3-CF₃ and 5-ethyl substituents) and a -0.44 LogP decrease relative to the 5-propyl homolog.

lipophilicity LogP triazole-4-carboxylic acid drug-likeness physicochemical property

CNS Drug-Likeness LogP Range Fit: Target Compound Within Optimal 2–4 Window

Published CNS multiparameter optimization (CNS MPO) guidelines define the preferred calculated LogP range for CNS-penetrant drug candidates as 2–4, with a suggested upper limit of 5 [1]. The target compound's LogP of 3.39 falls squarely within this preferred window . By comparison, the 1-benzyl analog (LogP 1.79) lies below the preferred range, predicting reduced passive BBB permeability, while the 5-propyl analog (LogP 3.83) approaches the upper boundary where toxicity and off-target promiscuity risks increase .

CNS drug discovery blood-brain barrier lipophilicity drug design CNS MPO

Molecular Complexity (Fsp3): Target Compound Balances Saturation for Improved Developability

The fraction of sp³-hybridized carbons (Fsp3) is a validated predictor of clinical success, with higher values correlating with improved aqueous solubility and reduced attrition due to off-target toxicity. The target compound has an Fsp3 of 0.31, compared to 0.10 for the 1-benzyl analog and 0.36 for the 5-propyl analog . The benzyl analog's very low Fsp3 (0.10) reflects its flat, aromatic-rich structure associated with poor solubility and higher promiscuity; the target compound's 3.1-fold higher Fsp3 introduces beneficial conformational flexibility without sacrificing synthetic tractability.

Fsp3 molecular complexity drug-likeness developability triazole

Purity Specification: 98% vs. 95% Minimum for the 5-Methyl Analog

The target compound is supplied at 98% purity by a reputable vendor , whereas the closest C5-alkyl comparator—5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid (CAS 1111881-74-3)—carries a minimum purity specification of 95% from its primary supplier . This 3% absolute purity difference corresponds to a 2.5-fold lower maximum impurity burden (2% vs. 5%), which is particularly relevant for enzymatic and cell-based assays where trace impurities can confound IC₅₀ determinations.

purity quality control assay reproducibility procurement

Optimal Research and Industrial Scenarios for 5-Ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic Acid


CNS-Targeted Lead Generation Libraries

The compound's LogP of 3.39—centered within the CNS-preferred range of 2–4 [1]—makes it an ideal carboxylic acid building block for constructing CNS-focused screening libraries. When elaborated into amides, esters, or heterocyclic derivatives, the scaffold is pre-positioned for adequate blood-brain barrier penetration, reducing the need for empirical lipophilicity tuning. This is particularly valuable for programs targeting neurodegenerative targets such as acetylcholinesterase, GSK-3β, or tau aggregation, where triazole-containing inhibitors have shown preclinical promise [1].

SAR Studies Exploring Lipophilicity-Activity Relationships in Triazole Series

With a LogP (3.39) that is exactly intermediate between the 1-benzyl analog (1.79) and the 5-propyl analog (3.83), this compound serves as a strategic midpoint reference in systematic SAR studies of lipophilicity-dependent pharmacology . Researchers can use this compound as a fixed anchor point to compare how incremental alkyl chain extensions or trifluoromethyl group removal shift potency, selectivity, and ADME properties within a congeneric series.

Fragment-Based Drug Discovery (FBDD) with Balanced Molecular Complexity

With a molecular weight of 299 Da and an Fsp3 of 0.31 , the compound occupies the fragment-to-lead transition space. Its intermediate complexity—substantially higher than the flat benzyl analog (Fsp3 0.10) —provides sufficient three-dimensional character to explore novel binding pockets while remaining small enough for fragment elaboration. This makes it suitable for fragment-growing campaigns where both binding efficiency and synthetic tractability are critical.

High-Reproducibility Biochemical Screening

The 98% purity specification supports direct use in biochemical and cell-based assays without the need for pre-assay purification. This is a practical advantage over the 5-methyl analog (95% minimum purity) in high-throughput screening environments where even minor impurities can produce false hit rates, compromising screening cascade efficiency.

Quote Request

Request a Quote for 5-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.